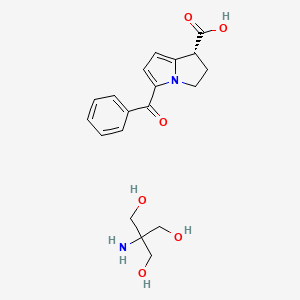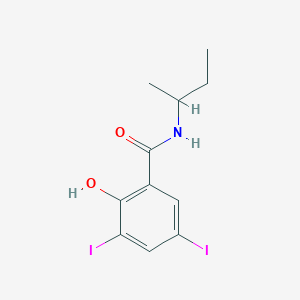
N-(Butan-2-yl)-2-hydroxy-3,5-diiodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Butan-2-yl)-2-hydroxy-3,5-diiodobenzamide is an organic compound characterized by the presence of a butan-2-yl group, a hydroxy group, and two iodine atoms attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)-2-hydroxy-3,5-diiodobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-3,5-diiodobenzoyl chloride and butan-2-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or tetrahydrofuran. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often incorporating automated systems for reaction monitoring and product purification.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Butan-2-yl)-2-hydroxy-3,5-diiodobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the iodine atoms, resulting in a deiodinated product.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
N-(Butan-2-yl)-2-hydroxy-3,5-diiodobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(Butan-2-yl)-2-hydroxy-3,5-diiodobenzamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group and iodine atoms play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Butan-2-yl)-2-hydroxy-3,5-diiodobenzamide: Unique due to the presence of both hydroxy and diiodo groups.
N-(Butan-2-yl)-2-hydroxy-3,5-dichlorobenzamide: Similar structure but with chlorine atoms instead of iodine.
N-(Butan-2-yl)-2-hydroxy-3,5-dibromobenzamide: Bromine atoms replace the iodine atoms, leading to different reactivity and properties.
Uniqueness
This compound stands out due to the presence of iodine atoms, which impart unique electronic and steric effects. These effects influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
89010-99-1 |
|---|---|
Formule moléculaire |
C11H13I2NO2 |
Poids moléculaire |
445.03 g/mol |
Nom IUPAC |
N-butan-2-yl-2-hydroxy-3,5-diiodobenzamide |
InChI |
InChI=1S/C11H13I2NO2/c1-3-6(2)14-11(16)8-4-7(12)5-9(13)10(8)15/h4-6,15H,3H2,1-2H3,(H,14,16) |
Clé InChI |
UPCPMJCDCIMASX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC(=O)C1=C(C(=CC(=C1)I)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide](/img/structure/B14144434.png)
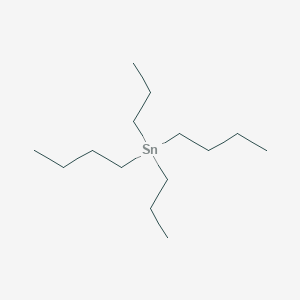
![1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B14144449.png)

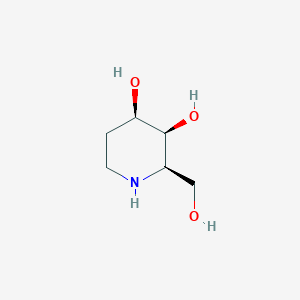

![5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14144470.png)
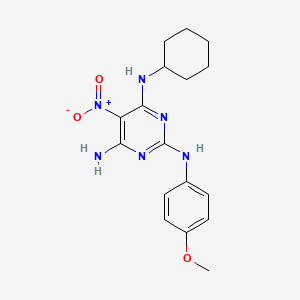
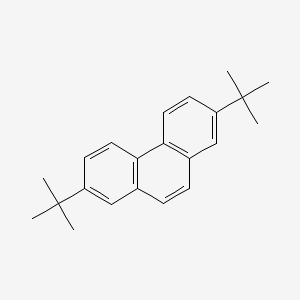

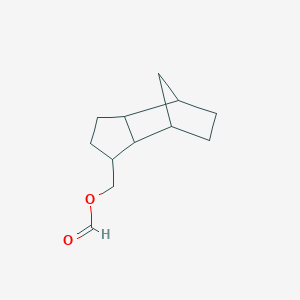

![2-[(3R)-4-(3-methoxyphenyl)-3-methylpiperazin-1-yl]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14144501.png)
